molecular formula C10H9NO2 B13880188 4-(5-Methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one CAS No. 104516-56-5

4-(5-Methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B13880188
CAS No.: 104516-56-5
M. Wt: 175.18 g/mol
InChI Key: GFMDXDJEIFOOOD-UHFFFAOYSA-N
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Description

4-(5-methyl-1,2-oxazol-3-ylidene)cyclohexa-2,5-dien-1-one is a heterocyclic compound that features an oxazole ring fused to a cyclohexadienone structure. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1,2-oxazol-3-ylidene)cyclohexa-2,5-dien-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4-methyl-6-(5-phenyl-1,2-oxazol-3-ylidene)cyclohexa-2,4-dien-1-one with suitable reagents . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1,2-oxazol-3-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

4-(5-methyl-1,2-oxazol-3-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,2-oxazol-3-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which can alter the biological pathways in which these targets are involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-methyl-1,2-oxazol-3-ylidene)cyclohexa-2,5-dien-1-one apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group on the oxazole ring and the cyclohexadienone structure provides unique properties that can be exploited in various applications.

Properties

CAS No.

104516-56-5

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(5-methyl-1,2-oxazol-3-yl)phenol

InChI

InChI=1S/C10H9NO2/c1-7-6-10(11-13-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3

InChI Key

GFMDXDJEIFOOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=CC=C(C=C2)O

Origin of Product

United States

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